methyl N-(2-chlorophenyl)carbamate
Description
IUPAC Naming Conventions and Common Designations
The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is methyl N-(2-chlorophenyl)carbamate. uni.lu This name precisely describes the molecular structure: a methyl group attached to the oxygen of the carbamate (B1207046) functional group, which in turn is bonded to a 2-chlorophenyl group at the nitrogen atom.
While "this compound" is the formal designation, the compound is also known by other synonyms, including (2-chlorophenyl) N-methylcarbamate and o-Chlorophenyl N-methylcarbamate. lca-data.com The "o-" or "ortho-" prefix in the common designation specifies the position of the chlorine atom on the phenyl ring relative to the carbamate group.
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| Common Designation | (2-chlorophenyl) N-methylcarbamate |
| Common Designation | o-Chlorophenyl N-methylcarbamate |
Positional Isomerism within Chlorophenyl Carbamate Structures
The term "chlorophenyl carbamate" can refer to several isomers depending on the position of the chlorine atom on the phenyl ring. This is a classic example of positional isomerism, where the constituent atoms are the same, but their arrangement in space differs. In the case of chlorophenyl carbamates, the chlorine atom can be attached to the ortho (2-), meta (3-), or para (4-) position of the phenyl ring relative to the carbamate group.
Each of these isomers, while sharing the same molecular formula, can exhibit different physical and chemical properties due to the varying electronic effects and steric hindrance caused by the chlorine atom's position. For instance, the position of the chlorine atom can influence the compound's reactivity and its interactions with other molecules.
| Isomer Name | Position of Chlorine | Chemical Structure |
| This compound | ortho | A methyl carbamate group attached to a phenyl ring with a chlorine atom at the adjacent (2-) position. |
| methyl N-(3-chlorophenyl)carbamate | meta | A methyl carbamate group attached to a phenyl ring with a chlorine atom at the (3-) position. |
| methyl N-(4-chlorophenyl)carbamate | para | A methyl carbamate group attached to a phenyl ring with a chlorine atom at the opposite (4-) position. |
Classification within the Broader Carbamate Chemical Family
This compound belongs to the large and diverse family of organic compounds known as carbamates. wikipedia.orgchemeurope.com Carbamates are esters of carbamic acid (NH2COOH) and are characterized by the presence of a carbamate functional group, which has the general structure -NH(CO)O-. chemeurope.com This functional group is essentially an amide and an ester combined.
Carbamates are a significant class of compounds with a wide range of applications. britannica.com They are used in the synthesis of polyurethanes, a type of polymer. wikipedia.org Many carbamates also exhibit biological activity and are used as insecticides and in pharmaceuticals. britannica.comnoaa.gov The specific properties and uses of a particular carbamate are determined by the nature of the organic groups attached to the nitrogen and oxygen atoms of the carbamate core.
The chemical reactivity of carbamates is influenced by the presence of both the ester and amide functionalities. They can undergo hydrolysis, and their stability can be affected by both acidic and basic conditions. noaa.gov The presence of the aromatic ring and the chlorine atom in this compound further modifies its chemical properties compared to simpler alkyl carbamates like methyl carbamate. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
20668-13-7 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
InChI Key |
SJTVPRCAJODHGA-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=CC=C1Cl |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1Cl |
Other CAS No. |
20668-13-7 |
Origin of Product |
United States |
Synthesis and Manufacturing
General Synthetic Methodologies for Carbamates
The traditional and most common method for synthesizing carbamates involves the reaction of an alcohol with an isocyanate. Another widely used approach is the reaction of an amine with a chloroformate. google.com Alternative methods have been developed to avoid the use of hazardous reagents like phosgene (B1210022). These include the Curtius rearrangement of acyl azides and palladium-catalyzed carbonylation of organic azides in the presence of an alcohol. nih.gov More recent developments focus on greener synthetic pathways, such as the use of cerium ammonium (B1175870) nitrate (B79036) as a catalyst in a one-pot, three-component condensation reaction. ajol.info
Specific Synthesis of this compound
A specific method for the synthesis of a related compound, methyl N-(4-chlorophenyl)carbamate, involves the reaction of (4-chlorophenyl)carbamic chloride with methanol (B129727) in refluxing ethanol, yielding the product in high purity. nih.gov A similar approach could be adapted for the synthesis of the 2-chloro isomer. Another relevant synthesis is the preparation of N-hydroxyl-N-2-methyl phenyl carbamate (B1207046) from ortho-nitrotoluene through reduction and acylation reactions, which proceeds in a one-pot manner. google.com
Synthetic Methodologies for Methyl N 2 Chlorophenyl Carbamate and Its Analogs
Overview of Synthetic Strategies for Chlorophenyl Carbamates
The synthesis of chlorophenyl carbamates, including the title compound, often involves the formation of a carbamate (B1207046) linkage (–NHCOO–). Key strategies include reactions of aryl amines with chloroformates, the reaction of isocyanates with alcohols, and palladium-catalyzed cross-coupling reactions. mit.eduacs.orgmit.edu For instance, a general and efficient method for producing N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduacs.orgmit.eduorganic-chemistry.org This approach allows for the in-situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the desired carbamate. organic-chemistry.org
Another versatile method is the reaction of anilines with reagents like phosgene (B1210022) or its derivatives, though the toxicity of these reagents has led to the development of alternative methods. unizar.es Milder and more environmentally friendly approaches utilize carbon dioxide or carbonates as the carbonyl source. organic-chemistry.orgrsc.org For example, carbamates can be synthesized from amines, carbon dioxide, and alkyl halides. nih.gov
Reaction of Substituted Anilines with Alkyl Halocarbonates or Dicarbonates
A common and direct method for synthesizing carbamates is the reaction between a substituted aniline (B41778) and an alkyl halocarbonate or a dicarbonate (B1257347). This approach provides a straightforward route to the desired carbamate product.
A specific example of this methodology is the synthesis of methyl N-(2-bromo-4-chlorophenyl)carbamate from 2-bromo-4-chloroaniline (B1265534) and dimethyl dicarbonate. iucr.org This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) and in the presence of a base, such as triethylamine, to neutralize the acidic byproduct. iucr.org This method can be adapted for the synthesis of methyl N-(2-chlorophenyl)carbamate by using 2-chloroaniline (B154045) as the starting material. The reaction of 2-chloroaniline with dimethyl dicarbonate would proceed as follows:
2-Chloroaniline + Dimethyl Dicarbonate → this compound + Methyl Carbonate
This reaction offers a high-yielding and clean conversion to the desired carbamate product.
Carbamate Formation from Isocyanates and Alcohols
The reaction between an isocyanate and an alcohol is a fundamental and widely used method for the formation of carbamates, also known as urethanes. mit.eduorganic-chemistry.orgorganic-chemistry.orgnortheastern.edu This reaction is typically exothermic and proceeds with high yield. vaia.com
To synthesize this compound via this route, 2-chlorophenyl isocyanate would be reacted with methanol (B129727). The nitrogen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.
The formation of a urethane (B1682113) bond from an isocyanate and an alcohol can proceed through several mechanistic pathways. acs.org In the absence of a catalyst, the reaction is thought to occur via a concerted mechanism involving a cyclic transition state or through a stepwise pathway with the formation of a zwitterionic intermediate. researchgate.netkuleuven.be The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbonyl carbon, followed by a proton transfer. vaia.comresearchgate.net The reaction can be influenced by the presence of excess alcohol or isocyanate. nih.gov For instance, in the presence of excess isocyanate, allophanates can be formed as intermediates. nih.gov
To enhance the rate and efficiency of carbamate synthesis, various catalysts can be employed. acs.org These catalysts can be broadly categorized as amine catalysts and metal-based catalysts. catalysis.blogl-i.co.uk
Amine Catalysts: Tertiary amines are commonly used to catalyze the reaction between isocyanates and alcohols. researchgate.net They function by activating the alcohol through the formation of a hydrogen-bonded complex, making the alcohol a more potent nucleophile. acs.org
Metal-Based Catalysts: Organometallic compounds, particularly those of tin, bismuth, and zinc, are highly effective catalysts for urethane formation. catalysis.blogl-i.co.ukresearchgate.net Organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) are widely used due to their high activity. l-i.co.ukresearchgate.net The mechanism of metal-catalyzed urethane formation is believed to involve the formation of a complex between the catalyst, the isocyanate, and the alcohol, which facilitates the nucleophilic attack. acs.org
Recent research has also explored the use of other catalytic systems, including rhodium complexes for oxidative carbonylation and palladium complexes for cross-coupling reactions. unizar.essci-hub.se
Derivatization and Analog Synthesis
The core structure of this compound can be modified to create a variety of analogs with potentially different properties. Derivatization can be achieved by altering the substituents on the phenyl ring or by changing the alcohol moiety of the carbamate.
For instance, starting with different substituted anilines allows for the synthesis of a range of N-aryl carbamates. The synthesis of N-p-chlorophenyl-N'-arylcarbamoylguanidines demonstrates the derivatization of a related chlorophenyl structure. scielo.org Similarly, the synthesis of 2-methylcyclohexyl N-(2-chlorophenyl)carbamate illustrates the use of a different alcohol to create an analog. sigmaaldrich.com
Furthermore, derivatization reactions can be performed on the carbamate itself. For example, carbamate pesticides can be derivatized using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) in supercritical carbon dioxide for analytical purposes. researchgate.netnih.gov This highlights the potential for post-synthesis modification of the carbamate functional group.
The synthesis of analogs can also be achieved by employing different starting materials in the established synthetic routes. For example, using a different substituted chloroaniline in the reaction with dimethyl dicarbonate would yield a different chlorophenyl carbamate analog. iucr.org
Synthesis of Pyrazole-Containing Chlorophenyl Carbamates
The synthesis of carbamates bearing a pyrazole (B372694) moiety, particularly those with a chlorophenyl group, involves multi-step processes that capitalize on the reactivity of functionalized pyrazole precursors. A general and effective strategy involves the initial construction of a pyrazole ring system, followed by the introduction of the carbamate functionality.
One common method for synthesizing pyrazole derivatives is through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. For instance, the reaction of a β-diketone with hydrazine hydrate (B1144303) can yield a substituted pyrazole. Subsequent functionalization of the pyrazole ring, such as the introduction of a hydroxyl or amino group, provides a reactive handle for the carbamate formation.
A plausible synthetic route to obtain pyrazole-containing chlorophenyl carbamates could commence with the synthesis of a pyrazole-alcohol. This can be achieved through various established methods. For example, a pyrazole with an appropriate substituent can be subjected to hydroxylation. The resulting hydroxylated pyrazole can then be reacted with 2-chlorophenyl isocyanate. This reaction, typically conducted in an aprotic solvent, would yield the desired N-(2-chlorophenyl)carbamate derivative of the pyrazole.
Alternatively, a pyrazole-amine can be used as the starting material. The amino group on the pyrazole ring can be reacted with methyl chloroformate to introduce the methyl carbamate portion, followed by a subsequent reaction to attach the 2-chlorophenyl group. Another approach involves the Vilsmeier-Haack reaction on a hydrazone to create a pyrazole-4-carbaldehyde, which can then be further functionalized. mdpi.com
While direct, one-pot syntheses for complex molecules like pyrazole-containing chlorophenyl carbamates are less common, the modular nature of these synthetic strategies allows for the generation of a diverse library of analogs by varying the substitution on both the pyrazole and the chlorophenyl rings.
Carbamate Formation using Chloroformates for Substituted Derivatives
The use of chloroformates is a well-established and versatile method for the synthesis of carbamates, including substituted derivatives of this compound. nih.gov This method relies on the reaction of an alcohol, amine, or thiol with a chloroformate in the presence of a base to yield the corresponding carbamate. Alkyl and aryl chloroformates are frequently used reagents for this purpose. nih.gov
The general reaction mechanism involves the nucleophilic attack of the alcohol or amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the nucleophile, thereby increasing its reactivity.
A variety of chloroformates can be employed to introduce different ester groups into the carbamate structure. For example, reacting an aniline derivative with different chloroformates allows for the synthesis of a range of N-aryl carbamates. nih.gov This methodology is not only applicable to the synthesis of simple carbamates but also for the preparation of more complex molecules and drug-like compounds.
The reaction conditions for carbamate synthesis using chloroformates can be optimized for specific substrates to achieve high yields. Key parameters that can be varied include the choice of solvent, base, reaction temperature, and reaction time. For instance, the synthesis of O-aryl carbamates can be achieved in a one-pot procedure by reacting in-situ generated N-substituted carbamoyl (B1232498) chlorides with substituted phenols. organic-chemistry.orgorganic-chemistry.org
Below is a table summarizing the synthesis of various carbamate derivatives using chloroformates:
| Starting Material (Amine/Alcohol) | Chloroformate | Base | Solvent | Yield (%) | Reference |
| 4-Iodoaniline | Ethyl chloroformate | Pyridine | Dichloromethane | 99 | nih.gov |
| 4-Iodoaniline | Phenyl chloroformate | Pyridine | Dichloromethane | 85 | nih.gov |
| 4-Iodoaniline | Benzyl chloroformate | Pyridine | Dichloromethane | 92 | nih.gov |
| Palmitoylethanolamine | p-Nitrophenyl chloroformate | Pyridine | Dichloromethane | Not specified | researchgate.net |
This table is for illustrative purposes and includes data from various sources.
Advancements in Green Chemical Synthesis of Carbamates
In recent years, significant efforts have been directed towards developing more environmentally friendly and sustainable methods for carbamate synthesis, aiming to replace hazardous reagents like phosgene. nih.govpsu.edu A major focus of green chemistry in this area is the utilization of carbon dioxide (CO2) as a renewable and non-toxic C1 source. psu.edursc.org
The direct synthesis of carbamates from CO2, amines, and alcohols presents a highly attractive and atom-economical route. psu.edursc.org This process typically involves the reaction of an amine with CO2 to form a carbamic acid intermediate, which is then esterified with an alcohol to produce the carbamate. psu.edu The use of various catalysts, including basic catalysts, can facilitate this transformation under milder reaction conditions. psu.edursc.org
Key advantages of CO2-based carbamate synthesis include:
Reduced Toxicity: Avoids the use of highly toxic phosgene and its derivatives. nih.gov
Renewable Feedstock: Utilizes abundant and renewable CO2. psu.edu
Atom Economy: Potentially high atom economy as all atoms from the reactants can be incorporated into the final product.
Several catalytic systems have been developed to improve the efficiency and selectivity of this reaction. For example, cesium carbonate (Cs2CO3) has been shown to be an effective catalyst for the conversion of various amines and alcohols into carbamates using CO2. psu.edu Research has also explored the use of dehydrating agents to overcome the thermodynamic limitations of the reaction and drive it towards the product side. nih.gov
The table below highlights some examples of green carbamate synthesis:
| Amine | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| n-Hexylamine | Methanol | Cs2CO3 | 2.5 MPa CO2, 200°C, 24h | 65 | psu.edu |
| Di-n-butylamine | Methanol | Cs2CO3 | 2.5 MPa CO2, 200°C, 24h | 58 | psu.edu |
| Aniline | Methanol | Cs2CO3 | 2.5 MPa CO2, 200°C, 24h | 15 | psu.edu |
This table is for illustrative purposes and includes data from various sources.
Other green approaches to carbamate synthesis include the use of non-toxic carbonyl sources and the development of catalytic systems that operate under mild and energy-efficient conditions. rsc.org These advancements are crucial for the sustainable production of carbamates, which are important intermediates in the pharmaceutical and agrochemical industries. rsc.org
Structural Characterization and Spectroscopic Elucidation of Methyl N 2 Chlorophenyl Carbamate
X-ray Crystallographic Analysis
While a specific crystal structure for methyl N-(2-chlorophenyl)carbamate is not publicly available in the Cambridge Structural Database, analysis of closely related compounds, such as methyl N-(4-chlorophenyl)carbamate and methyl N-(2-bromo-4-chlorophenyl)carbamate, provides significant insights into the expected molecular geometry, conformation, and intermolecular interactions. nih.govresearchgate.net
Determination of Molecular Geometry and Conformation
The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Based on analogs, the molecule is expected to be largely planar, with the carbamate (B1207046) group and the phenyl ring being nearly coplanar. nih.govcam.ac.uk The planarity is a result of the delocalization of the nitrogen lone pair electrons into the carbonyl group and the aromatic ring.
The conformation of the carbamate linkage (-NH-C(=O)-O-) is typically found in a trans arrangement, which is the more stable conformation due to reduced steric hindrance compared to the cis form. This has been observed in the crystal structures of similar carbamates. cam.ac.uk
Analysis of Dihedral Angles within the Molecule
Dihedral angles are crucial for defining the three-dimensional structure of a molecule. In the case of this compound, the key dihedral angle is that between the plane of the chlorophenyl ring and the plane of the carbamate group. For the related compound methyl N-(4-chlorophenyl)carbamate, this dihedral angle has been reported to be 8.79(11)°. nih.gov In another analog, methyl N-(2-bromo-4-chlorophenyl)carbamate, the inclination between the bromochlorophenyl ring and the methylcarbamate unit is 32.73(7)°. researchgate.net The ortho-chloro substituent in the title compound is expected to induce a larger dihedral angle compared to the para-substituted analog due to steric hindrance, likely resulting in a value closer to that observed for the 2-bromo-4-chloro derivative.
| Compound | Dihedral Angle (°C) | Reference |
| Methyl N-(4-chlorophenyl)carbamate | 8.79(11) | nih.gov |
| Methyl N-(2-bromo-4-chlorophenyl)carbamate | 32.73(7) | researchgate.net |
This table presents dihedral angles from related compounds to infer the potential conformation of this compound.
Identification of Intermolecular Interactions: Hydrogen Bonding and π-Stacking
Intermolecular interactions are fundamental in determining the packing of molecules in the crystal lattice. For carbamates, N-H···O hydrogen bonds are a predominant feature. In the crystal structure of methyl N-(4-chlorophenyl)carbamate, molecules are linked by N-H···O hydrogen bonds, forming chains. nih.gov A similar N-H···O hydrogen bonding pattern is observed in methyl N-(2-bromo-4-chlorophenyl)carbamate, resulting in the formation of molecular chains. researchgate.net It is therefore highly probable that this compound also exhibits this type of hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as the acceptor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons.
Aromatic Protons (Ar-H): The four protons on the 2-chlorophenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the presence of the chloro and carbamate substituents, these protons will be chemically non-equivalent and will likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with each other.
N-H Proton: The proton attached to the nitrogen atom will likely appear as a broad singlet in the region of δ 8.0-10.0 ppm. The chemical shift and the broadness of this peak can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Methyl Protons (-OCH₃): The three protons of the methyl group will give rise to a sharp singlet, as there are no adjacent protons to couple with. This signal is expected to appear in the upfield region of the spectrum, typically around δ 3.7-3.9 ppm.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 7.0 - 8.5 | m |
| N-H | 8.0 - 10.0 | br s |
| -OCH₃ | 3.7 - 3.9 | s |
This table provides predicted ¹H NMR chemical shifts based on general values for similar functional groups.
¹³C NMR Spectral Assignment and Analysis
The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton of the molecule.
Carbonyl Carbon (C=O): The carbon of the carbonyl group is typically found in the downfield region of the spectrum, with an expected chemical shift in the range of δ 150-160 ppm.
Aromatic Carbons (Ar-C): The six carbons of the 2-chlorophenyl ring will have chemical shifts in the aromatic region (δ 110-140 ppm). The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the nitrogen atom (C-N) will have distinct chemical shifts influenced by the electronegativity and substituent effects of these groups. The remaining four aromatic carbons will also have unique chemical shifts.
Methyl Carbon (-OCH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, typically around δ 52-55 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 150 - 160 |
| Ar-C (C-Cl) | ~127 |
| Ar-C (C-N) | ~135 |
| Ar-C | 110 - 130 |
| -OCH₃ | 52 - 55 |
This table provides predicted ¹³C NMR chemical shifts based on general values for similar functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. In the case of this compound, the IR spectrum is characterized by absorption bands that confirm the presence of its key structural features: the secondary amine (N-H), the carbonyl group (C=O) of the carbamate, the C-O and C-N bonds, and the aromatic ring.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3200 - 3400 |
| C=O (Carbonyl) | Stretching | 1700 - 1750 |
| N-H (Amine) | Bending | 1500 - 1650 |
| C-O (Ester) | Stretching | 1200 - 1300 |
| C-N (Amine) | Stretching | 1200 - 1270 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-Cl (Aryl Halide) | Stretching | 1000 - 1100 |
Note: The data in this table is based on typical ranges for the specified functional groups and data from related carbamate molecules. rsc.org
The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching absorption is one of the most intense and characteristic bands in the spectrum, expected to be found around 1700-1750 cm⁻¹. The position of this band can be influenced by hydrogen bonding. The bending of the N-H bond gives rise to a band in the 1500-1650 cm⁻¹ region. The C-O and C-N stretching vibrations of the carbamate group are typically observed in the fingerprint region, between 1200 cm⁻¹ and 1300 cm⁻¹. The presence of the 2-chlorophenyl group is confirmed by aromatic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands within the 1400-1600 cm⁻¹ range.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₈ClNO₂), the monoisotopic mass is 185.02435 Da. uni.lu In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at approximately m/z 185. uni.lu
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org While a detailed experimental fragmentation pattern for this compound is not widely published, common fragmentation pathways for carbamates and related structures can be predicted.
A primary fragmentation pathway often involves the cleavage of the carbamate group. For instance, cleavage of the C-O bond can lead to the formation of a 2-chlorophenoxy radical and a [CH₃OC(O)NH]⁺ fragment or, alternatively, a 2-chlorophenyl isocyanate ion ([ClC₆H₄NCO]⁺) and a methanol (B129727) molecule. Another common fragmentation is the loss of the methoxy group (-OCH₃) to form an acylium ion. libretexts.org
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 186.03163 | 134.9 |
| [M+Na]⁺ | 208.01357 | 143.8 |
| [M-H]⁻ | 184.01707 | 139.0 |
| [M]⁺ | 185.02380 | 137.6 |
Source: Data predicted using CCSbase and available on PubChem. uni.lu
The presence of a chlorine atom is readily identified in the mass spectrum by the characteristic isotopic pattern of the molecular ion and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in an [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak for all chlorine-containing fragments.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial technique for determining the elemental composition of a compound, which in turn allows for the confirmation of its empirical and molecular formula. For this compound, the molecular formula is C₈H₈ClNO₂. uni.lunist.gov Based on this formula, the theoretical elemental composition can be calculated.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.011 | 51.77 |
| Hydrogen | H | 1.008 | 4.34 |
| Chlorine | Cl | 35.453 | 19.11 |
| Nitrogen | N | 14.007 | 7.55 |
| Oxygen | O | 15.999 | 17.24 |
The experimental determination of the elemental composition is typically performed using combustion analysis for carbon, hydrogen, and nitrogen. The percentages of these elements are then compared to the theoretical values to confirm the purity and identity of the synthesized compound. The chlorine content can be determined by various methods, including titration or ion chromatography after decomposition of the organic matrix. A close correlation between the experimental and theoretical percentages provides strong evidence for the assigned molecular formula.
Advanced Spectroscopic Techniques for Structural Elucidation
Beyond the fundamental techniques, advanced spectroscopic methods can provide more detailed insights into the three-dimensional structure and electronic environment of the atoms in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the N-H proton, and the protons of the aromatic ring. pressbooks.pubchemicalbook.com
Methyl Protons (-OCH₃): A singlet integrating to three protons would be expected, likely in the range of 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. pressbooks.pub
Aromatic Protons (-C₆H₄Cl): The four protons on the substituted benzene ring would appear as a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) due to spin-spin coupling between them. The ortho, meta, and para protons relative to the carbamate group will have different chemical shifts.
Amine Proton (-NH-): A broad singlet corresponding to the N-H proton would also be anticipated, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate group, the methyl carbon, and the six carbons of the chlorophenyl ring. docbrown.info
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not reported, studies on the closely related compounds methyl N-(2-bromo-4-chlorophenyl)carbamate and methyl N-(4-chlorophenyl)carbamate provide valuable insights. researchgate.netnih.gov
In the crystal structure of methyl N-(4-chlorophenyl)carbamate, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov A similar hydrogen bonding pattern would be expected for this compound, influencing its solid-state packing. X-ray analysis of the bromo-chloro analogue revealed that the bromochlorophenyl ring is inclined to the methylcarbamate unit by an angle of 32.73 (7)°. researchgate.net A similar dihedral angle between the phenyl ring and the carbamate group is likely in this compound, defining its conformational preference in the solid state. These studies provide a strong basis for predicting the detailed molecular geometry and intermolecular interactions of the title compound.
Mechanistic and Kinetic Investigations of Carbamate Reactions Involving Methyl N 2 Chlorophenyl Carbamate
Aminolysis Reaction Mechanisms and Kinetic Studies
Aminolysis, the reaction with an amine, provides further insight into the reactivity of the carbamate's carbonyl group. These reactions are crucial for understanding potential cross-reactivity and for synthetic applications.
The mechanism of aminolysis for carbamates can be either a single-step concerted process or a multi-step stepwise process that proceeds through a zwitterionic tetrahedral intermediate (T±). acs.orgresearchgate.net The specific pathway is highly sensitive to several factors:
Amine Basicity and Steric Hindrance: The structure of the attacking amine plays a critical role. For the aminolysis of similar aryl carbonates, reactions with highly basic secondary alicyclic amines (like piperidine) often favor a stepwise mechanism. acs.org Less basic or more sterically hindered amines may favor a concerted pathway.
Leaving Group Ability: A better leaving group (i.e., a more acidic corresponding phenol) on the carbamate (B1207046) can stabilize the transition state or intermediate, influencing the rate and mechanism.
Solvent Polarity: The solvent has a significant effect. A change in solvent from water to a less polar organic solvent like acetonitrile (B52724) has been shown to cause a mechanistic shift from a stepwise to a concerted pathway for the aminolysis of related compounds. acs.org This is because polar, protic solvents like water are better at stabilizing the charged tetrahedral intermediate (T±) of the stepwise mechanism.
Kinetic studies are essential for elucidating the reaction mechanism and identifying the rate-determining step (RDS). A key tool in these investigations is the Brønsted-type plot , which correlates the logarithm of the rate constant (log kₙ) with the pKa of the conjugate acid of the attacking amine. acs.org
Stepwise Mechanism with a Change in RDS: For the stepwise mechanism, the reaction involves the formation of a tetrahedral intermediate (k₁) and its subsequent breakdown (k₂).
When the breakdown of the intermediate is the slow step (k₂ < k₋₁), the reaction is highly sensitive to the amine's basicity, resulting in a large Brønsted β value (e.g., β ≈ 0.8-1.0). acs.org This is often seen with less basic amines.
When the formation of the intermediate is the slow step (k₁ is the RDS), the sensitivity to the amine's basicity is lower, yielding a small β value (e.g., β ≈ 0.2-0.4). acs.org This is typical for highly basic amines.
A biphasic Brønsted plot , where the slope changes from a high value to a low value as the amine pKa increases, is strong evidence for a stepwise mechanism with a change in the rate-determining step. acs.orgresearchgate.net
Concerted Mechanism: A concerted mechanism, which avoids a high-energy intermediate, typically shows a linear Brønsted plot with an intermediate β value (e.g., β ≈ 0.4-0.6). researchgate.net
For reactions of similar aryl carbonates, the transition state in a concerted mechanism is thought to be a four-membered, hydrogen-bonded cyclic structure. acs.org
Interactive Table: Brønsted β Values and Inferred Mechanisms for Aminolysis of Aryl Carbonates
| Substrate | Amine Series | Brønsted β Value | Inferred Mechanism | Rate-Determining Step | Reference |
| Methyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | 0.3 (high pKa) / 1.0 (low pKa) | Stepwise | Formation of T± / Breakdown of T± | acs.orgresearchgate.net |
| Phenyl 2,4-dinitrophenyl carbonate | Secondary Alicyclic Amines | 0.39 | Concerted | Single Step | researchgate.net |
| 4-Chlorophenyl 2,4-dinitrophenyl carbonate | Anilines | 0.66 | Borderline / Concerted | Single Step | researchgate.net |
Enzymatic Reaction Mechanisms
In biological systems and the environment, the degradation of carbamates is often mediated by enzymes. The primary enzymes responsible belong to the hydrolase class, particularly carboxylesterases and amidases. frontiersin.orgnih.gov These enzymes provide an alternative, highly efficient reaction pathway for cleaving the carbamate linkage.
The general mechanism for enzymatic hydrolysis by an esterase often involves a catalytic triad (B1167595) in the enzyme's active site, typically composed of serine, histidine, and aspartate residues. mdpi.com The process can be summarized as follows:
Acylation Step: The serine residue, activated by the histidine-aspartate relay system, acts as a nucleophile. It attacks the carbonyl carbon of the carbamate substrate, forming a tetrahedral intermediate. This leads to the release of the alcohol or phenol (B47542) portion (2-chloroaniline in this case) and the formation of a transient acyl-enzyme intermediate, where the carbamoyl (B1232498) group is covalently bonded to the serine residue. mdpi.com
Deacylation Step: A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This hydrolyzes the covalent bond, regenerating the active serine residue and releasing the carbamic acid portion of the substrate. mdpi.com The resulting N-methylcarbamic acid is unstable and spontaneously decomposes to methylamine (B109427) and carbon dioxide. frontiersin.org
Some enzymes, identified as carbamate C-N hydrolases, can also directly cleave the amide bond (C-N) of the carbamate, which serves as a crucial detoxification step. nih.gov The efficiency and substrate specificity of these enzymatic reactions are determined by the precise structure of the enzyme's active site.
Molecular-Level Interactions with Cholinesterase Enzymes
Carbamates, including methyl N-(2-chlorophenyl)carbamate, are recognized as a class of insecticides that share a mechanistic similarity with organophosphates. nih.gov Their primary mode of action involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the proper functioning of the nervous system. nih.govnih.gov This inhibition occurs through the carbamylation of a serine residue within the active site of the cholinesterase enzyme. nih.govresearchgate.net
The interaction is a multi-step process. Initially, the carbamate molecule binds to the active site of the enzyme. This is followed by the transfer of the carbamoyl group to the active site serine, resulting in a carbamoylated enzyme and the release of the leaving group (in this case, 2-chlorophenol). nih.gov This carbamoylated enzyme is temporarily inactive.
The effectiveness of carbamates as cholinesterase inhibitors is influenced by the structure of the carbamoyl group. nih.gov Studies on various carbamates have shown that the size of the alkyl substituents on the carbamoyl group can significantly affect the rate of enzyme inhibition. nih.govnih.gov For instance, increasing the size of these substituents can lead to a distortion of the enzyme's active site, particularly in the acyl pocket, which in turn affects the inhibition kinetics. nih.gov While specific molecular docking studies for this compound are not detailed in the provided results, the general principles of carbamate-cholinesterase interactions suggest that the 2-chlorophenyl group plays a significant role in the initial binding and positioning of the molecule within the enzyme's active site gorge. nih.govmdpi.com
Carbamylation and Decarbamylation Dynamics of Enzymes
The inhibition of cholinesterases by carbamates is a dynamic process characterized by two key kinetic constants: the carbamylation rate (kc) and the decarbamylation rate (kd). Carbamylation is the process where the carbamate transfers its carbamoyl group to the enzyme, leading to its inactivation. nih.gov Decarbamylation is the subsequent hydrolysis of the carbamoylated enzyme, which regenerates the active enzyme. nih.gov
Unlike the irreversible phosphorylation caused by organophosphates, the carbamylation of cholinesterase by carbamates is a reversible process. nih.gov However, the rate of decarbamylation is typically slow, leading to a temporary but effective inhibition of the enzyme. nih.gov The half-lives of carbamoylated acetylcholinesterases can range from minutes to over a month, depending on the specific carbamate. nih.gov
Research has demonstrated that the rate of decarbamylation is largely independent of the leaving group of the carbamate but is significantly influenced by the size of the carbamoyl group's substituents. nih.gov As the size of these substituents increases, the decarbamylation rate constant decreases. nih.gov For example, a study comparing N-monomethylcarbamoyl AChE to N,N-diethylcarbamoyl AChE found that the decarbamylation rate constant decreased by 800-fold for the latter. nih.gov This slowing of decarbamylation is attributed to distortions in the active site. nih.gov
Table 1: Factors Influencing Carbamylation and Decarbamylation Dynamics
| Factor | Effect on Carbamylation Rate | Effect on Decarbamylation Rate | Reference |
| Size of Carbamoyl Group Substituents | Can influence binding and positioning | Larger groups significantly decrease the rate | nih.gov |
| Presence of Oximes (e.g., with Carbaryl) | Can increase the rate | Can either increase or decrease the rate depending on the specific oxime and carbamate | nih.gov |
| Leaving Group Structure | Minimal effect | Largely independent | nih.gov |
Photochemical Transformation Mechanisms
The environmental fate of pesticides like this compound is significantly influenced by photochemical degradation. This process involves the transformation of the chemical's structure upon absorption of light energy, leading to the formation of various photoproducts.
Theoretical and Experimental Studies of Photodegradation Pathways
While specific experimental studies on the photodegradation of this compound are not detailed in the provided search results, general mechanisms of carbamate photolysis can be inferred. The photodegradation of carbamates can proceed through several pathways, including the photo-Fries rearrangement and cleavage of the carbamate linkage. uc.pt
Theoretical studies, often employing quantum-chemical simulations based on density functional theory (DFT), can predict the most likely photodegradation pathways. nih.govnanobioletters.com These studies can help identify the bonds most susceptible to cleavage upon photoexcitation and the potential intermediates and final products. For other carbamates, studies have shown that irradiation can lead to the cleavage of the ester or amide bond, resulting in the formation of phenols and isocyanates or their derivatives. nih.gov In the case of this compound, photodegradation could potentially lead to the formation of 2-chlorophenol (B165306) and methyl isocyanate. Further experimental work, likely involving techniques like liquid chromatography-mass spectrometry (LC-MS) to identify photoproducts, would be necessary to confirm the specific degradation pathways. nanobioletters.com
The presence of other substances, such as natural clays, can also influence the rate and mechanism of photodegradation. nanobioletters.com For instance, the herbicide thifensulfuron-methyl (B1681301) was found to have different photodegradation rates and products when adsorbed onto kaolinite (B1170537) and montmorillonite (B579905) clays. nanobioletters.com
Catalytic Mechanistic Studies
The synthesis of carbamates, including N-aryl carbamates like this compound, can be efficiently achieved through catalytic processes. Palladium-catalyzed reactions have emerged as a particularly effective method.
Palladium-Catalyzed Synthesis Mechanisms and Intermediate Stabilization
Palladium catalysts are highly effective in forming aryl C-N bonds, which is the key step in the synthesis of N-aryl carbamates from aryl halides. benthamscience.comorganic-chemistry.org A common method involves the palladium-catalyzed cross-coupling of an aryl chloride, such as 2-chlorophenyl chloride, with a source of the carbamate group. benthamscience.commit.edunih.gov
One established mechanism involves the in-situ generation of an aryl isocyanate intermediate. organic-chemistry.orgmit.edu This is achieved through the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with sodium cyanate (B1221674). organic-chemistry.orgmit.edunih.gov The resulting aryl isocyanate is then trapped by an alcohol, in this case, methanol (B129727), to form the desired methyl N-aryl carbamate. organic-chemistry.orgmit.edu The general catalytic cycle for this type of reaction involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
Metathesis: The palladium(II) intermediate reacts with the cyanate source.
Reductive Elimination: This step forms the aryl isocyanate (Ar-N=C=O) and regenerates the palladium(0) catalyst.
Nucleophilic Attack: The alcohol (R-OH) attacks the isocyanate to form the final carbamate product.
The efficiency and selectivity of these reactions are highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. benthamscience.comorganic-chemistry.org Ligands play a crucial role in stabilizing the palladium intermediates and facilitating the key steps of the catalytic cycle. organic-chemistry.org For instance, the use of specific phosphine (B1218219) ligands like Xphos has been shown to be instrumental in achieving high catalytic activity and selectivity in the synthesis of methyl N-phenyl carbamate derivatives. benthamscience.com The stabilization of the palladium intermediates by the ligand is critical to prevent side reactions and ensure a high yield of the desired product.
Computational Chemistry and Theoretical Studies of Methyl N 2 Chlorophenyl Carbamate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like methyl N-(2-chlorophenyl)carbamate, DFT calculations would provide significant insights into its chemical behavior.
Elucidation of Reaction Pathways, Intermediates, and Transition States
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification of the most likely pathways a reaction will follow. For the synthesis or degradation of this compound, DFT could be used to:
Model the step-by-step mechanism of its formation, for instance, from 2-chloroaniline (B154045) and a methylating agent.
Identify the geometric structures of all transient intermediates and transition states along these pathways.
Analyze the bonding changes that occur during the reaction.
While specific studies on this compound are not available, research on other N-aryl carbamates demonstrates that DFT can elucidate complex reaction mechanisms, such as those in palladium-catalyzed synthesis. mit.edunih.govorganic-chemistry.org
Determination of Energetic Feasibility and Activation Energies
A key outcome of DFT calculations is the determination of the energetics of a reaction. By calculating the energies of reactants, intermediates, transition states, and products, one can determine:
Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. This is crucial for predicting reaction rates.
Reaction Enthalpy (ΔH): The net energy change of a reaction, indicating whether it is exothermic or endothermic.
This data is vital for understanding the kinetic and thermodynamic feasibility of reactions involving this compound. For example, a theoretical study on the reaction between tetrachloro-o-benzoquinone and N-methyl benzohydroxamic acid utilized DFT to explore the reaction mechanism and its energetics. rsc.org
Prediction of Reactive Sites and Electronic Properties
DFT can be used to calculate various electronic properties that help predict how a molecule will interact with other chemical species. For this compound, this would include:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict sites for chemical attack.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability.
Atomic Charges and Fukui Functions: These analyses provide a quantitative measure of the reactivity of each atom in the molecule.
Studies on related compounds, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), have used these DFT descriptors to investigate the reactivity of different sites within the molecule. x-mol.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation encompass a range of computational techniques used to model or mimic the behavior of molecules. These methods are essential for studying the dynamic properties of molecules and their interactions in various environments. For this compound, these approaches could involve:
Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule. The relative orientation of the chlorophenyl ring and the carbamate (B1207046) group would be of particular interest.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms in the molecule over time. This can provide insights into its flexibility, vibrational modes, and interactions with solvent molecules or biological macromolecules.
Docking Studies: If this compound has a biological target (e.g., an enzyme), molecular docking could predict its binding mode and affinity, which is a common application in drug design. nih.gov
Although no specific simulation studies for this compound were found, the crystal structure of a related compound, methyl N-(2-bromo-4-chlorophenyl)carbamate, has been determined, providing experimental data on its solid-state conformation and intermolecular interactions like hydrogen bonding. researchgate.netiucr.org Such experimental data is often the starting point for molecular modeling studies.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space. The molecule's flexibility primarily arises from rotation around several key single bonds, including the C-N amide bond and the bonds connecting the phenyl ring and the carbamate group.
The orientation of the phenyl ring relative to the carbamate plane is a key conformational parameter. In phenyl N-(2-methylphenyl)carbamate, the dihedral angles between the carbamate group and the two aromatic rings are 62.65 (9)° and 38.28 (11)°. nih.gov For methyl N-(2-bromo-4-chlorophenyl)carbamate, the inclination between the bromochlorophenyl ring and the methylcarbamate unit is 32.73 (7)°. cardiff.ac.ukresearchgate.net In the case of the isomeric methyl N-(4-chlorophenyl)carbamate, this dihedral angle is significantly smaller, at 8.79 (11)°. nih.gov These values suggest that the ortho-substituent in this compound likely induces a notable twist between the phenyl ring and the carbamate moiety due to steric hindrance.
Molecular dynamics simulations, if performed, would provide a more dynamic picture of these conformational preferences, showing how the molecule explores different rotational states over time and in response to its environment, such as in different solvents. Such simulations can reveal the energy barriers between different conformations and the timescales of their interconversion.
Aggregation Studies and Intermolecular Interactions
The way this compound molecules interact with each other is fundamental to understanding its properties in the solid state and in solution. The primary intermolecular force governing the aggregation of N-aryl carbamates is hydrogen bonding.
In the crystal structures of related compounds, a recurring motif is the formation of chains of molecules linked by N—H⋯O hydrogen bonds, where the amide proton of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. cardiff.ac.uknih.govnih.gov This is a characteristic interaction for carbamates and is expected to be the dominant force in the crystal packing of this compound.
Beyond hydrogen bonding, other, weaker interactions can also play a role in the aggregation and crystal packing. These include C—H⋯π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of a phenyl ring on another, and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov The aggregation behavior of carbamate-functionalized surfactants in aqueous media has been studied, revealing the formation of micelles, though the driving forces in this system are different from the intermolecular interactions in a pure crystalline or solution state of this compound. researchgate.net
Theoretical Characterization of Carbamate Chemical Stability
The chemical stability and reactivity of the carbamate group in this compound are intrinsically linked to its electronic structure. Theoretical studies can quantify these properties, providing a basis for understanding its behavior in chemical reactions.
Amide Resonance and Rotational Barriers around the C-N Bond
A key feature of the carbamate group is the phenomenon of amide resonance. This involves the delocalization of the lone pair of electrons from the nitrogen atom across the N-C-O system. This can be represented by contributing resonance structures, which impart a partial double bond character to the C-N bond. nih.gov This resonance has profound implications for the molecule's geometry and reactivity. It favors a planar arrangement of the atoms involved in the carbamate group and restricts rotation around the C-N bond. nih.gov
The energy barrier to rotation around the C-N bond is a direct measure of the strength of this partial double bond. For N-alkylcarbamates, this barrier is typically around 16 kcal/mol. nih.gov However, in N-phenylcarbamates, the barrier is lowered to approximately 12.5 kcal/mol. nih.gov This reduction is attributed to the electron-withdrawing nature of the phenyl ring, which competes with the carbonyl group for the nitrogen's lone pair, thus reducing the double bond character of the C-N bond.
The presence of an electron-withdrawing chloro substituent on the phenyl ring in this compound is expected to further lower this rotational barrier, a principle supported by computational studies on related systems. nih.gov The rotational barrier in amides and carbamates is also known to be influenced by the solvent environment, a factor that can be investigated using theoretical models. colostate.edu
The study of these rotational barriers is often carried out using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and supported by quantum mechanical calculations, such as Density Functional Theory (DFT). colostate.edunih.govlibretexts.org
Environmental Fate and Degradation Pathways of Methyl N 2 Chlorophenyl Carbamate
Biodegradation Processes
Biodegradation is a primary mechanism for the removal of carbamate (B1207046) pesticides from soil and water environments. frontiersin.orgupm.edu.my This process relies on the metabolic activities of indigenous microbial populations, which can utilize these xenobiotic compounds as a source of carbon and nitrogen. frontiersin.org Soil bacteria, in particular, can develop the capability to metabolize synthetic chemicals like carbamates, especially in environments with a history of pesticide application. upm.edu.myresearchgate.net
The microbial breakdown of carbamate pesticides is principally initiated by the enzymatic hydrolysis of the carbamate ester or amide linkage. frontiersin.orgplos.org This initial cleavage is the most critical step in the detoxification and degradation of the molecule. For methyl N-(2-chlorophenyl)carbamate, this hydrolytic action would yield 2-chloroaniline (B154045) and methylcarbamic acid. The latter is unstable and spontaneously decomposes into methylamine (B109427) and carbon dioxide. frontiersin.org
Following the initial hydrolysis, the resulting aromatic compound, 2-chloroaniline, can undergo further degradation. Aerobic metabolic pathways for chlorinated aromatic compounds often involve oxidation reactions catalyzed by oxygenase enzymes. These reactions can introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage and eventual mineralization into carbon dioxide and water. nih.gov For instance, the degradation of 4-chloroacetophenone has been shown to proceed through 4-chlorophenol and 4-chlorocatechol, indicating a potential pathway for the breakdown of the chlorophenyl moiety. nih.gov
A variety of bacterial and fungal species have been identified as capable of degrading carbamate pesticides. nih.gov While studies specifically isolating organisms that degrade this compound are limited, research on structurally similar chlorophenyl carbamates provides significant insight. For example, studies on isopropyl-N-3-chlorophenylcarbamate (CIPC) have identified several bacterial genera with the ability to utilize it as a sole carbon source. nih.gov These include species of Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter. nih.gov An Arthrobacter species has also been shown to be effective in degrading related carbamates. nih.gov It is highly probable that microorganisms from these or similar genera are involved in the breakdown of this compound in the environment.
| Microorganism Genus | Carbamate Degraded | Reference |
|---|---|---|
| Pseudomonas | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | nih.gov |
| Flavobacterium | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | nih.gov |
| Agrobacterium | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | nih.gov |
| Achromobacter | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | nih.gov |
| Arthrobacter | 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) | nih.gov |
The biotransformation of foreign compounds (xenobiotics) like this compound is facilitated by specific enzymatic systems. wikipedia.org The degradation process typically occurs in distinct phases. lkouniv.ac.in
Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2) on the xenobiotic molecule, which generally increases its reactivity and water solubility. lkouniv.ac.in For carbamates, the key Phase I reaction is hydrolysis, catalyzed by carboxyl ester hydrolases (EC 3.1.1), often referred to as carbamate hydrolases. plos.orgnih.gov These enzymes cleave the ester bond, initiating the degradation cascade. plos.org Other important Phase I enzymes include cytochrome P450 monooxygenases, which catalyze oxidative reactions essential for the subsequent breakdown of the aromatic ring metabolite (2-chloroaniline). wikipedia.orglkouniv.ac.in
Phase II Reactions: In this phase, the modified xenobiotic or its metabolites are conjugated with endogenous polar molecules, such as glutathione or glucuronic acid. wikipedia.org These reactions, catalyzed by transferase enzymes like glutathione S-transferases (GSTs), further increase the water solubility of the metabolites, which facilitates their removal from the cell and complete degradation. wikipedia.orglkouniv.ac.in
The rate and extent of microbial degradation of carbamates are significantly influenced by various environmental factors. upm.edu.my The metabolic activity of degrading microorganisms is dependent on optimal conditions of temperature, pH, moisture, nutrient availability, and the soil's redox state. frontiersin.orgupm.edu.my
For example, the degradation of the carbamate methomyl was found to be optimal under warm, alkaline conditions (30°C, pH 7–9). researchgate.net Soil type and organic matter content can also affect degradation by influencing the bioavailability of the compound to microorganisms. upm.edu.my High adsorption to soil particles may reduce the amount of the chemical available for microbial breakdown. frontiersin.org The presence of other contaminants, such as heavy metals, might also alter the degradation process by affecting microbial activity or the chemical state of the carbamate. frontiersin.org Generally, microbial populations in soils with a history of pesticide exposure may exhibit faster degradation rates due to acclimatization. researchgate.net
| Parameter | Influence on Microbial Degradation | Reference |
|---|---|---|
| pH | Affects microbial enzyme activity; alkaline conditions often favor degradation. | upm.edu.myresearchgate.net |
| Temperature | Impacts microbial growth and metabolic rates; warmer temperatures often increase degradation rates to an optimum. | researchgate.net |
| Soil Moisture | Essential for microbial activity; both excessively dry and waterlogged (anaerobic) conditions can limit degradation. | upm.edu.my |
| Nutrient Availability | Microbes require sources of carbon, nitrogen, and other elements for growth and metabolism. | frontiersin.org |
| Redox State | The presence or absence of oxygen determines whether aerobic or anaerobic pathways dominate. | frontiersin.org |
| Soil Type/Organic Matter | Affects adsorption and bioavailability of the pesticide to microorganisms. | upm.edu.my |
Abiotic Environmental Transformations
In addition to biodegradation, this compound is subject to abiotic degradation processes, which are chemical transformations that occur without the involvement of microorganisms. frontiersin.org For many carbamates, these processes include photodegradation (breakdown by light) and chemical hydrolysis. frontiersin.org
Chemical hydrolysis is a major abiotic pathway for the degradation of carbamates in both aquatic and soil environments. frontiersin.orgplos.org This reaction involves the cleavage of the ester linkage by water. The rate of hydrolysis for carbamates is highly dependent on pH. nih.gov The reaction is significantly faster under alkaline (high pH) conditions. nih.gov Conversely, in neutral or acidic (low pH) waters and soils, the rate of chemical hydrolysis is much slower, which can lead to greater persistence of the compound. epa.gov Therefore, the pH of the surrounding soil or water is a critical factor in determining the environmental persistence of this compound, with faster abiotic breakdown expected in alkaline environments.
Photodecomposition and Photolysis Pathways
The environmental degradation of this compound, particularly through the action of sunlight, involves several potential chemical transformations. While specific studies on this exact compound are limited, the photodecomposition pathways can be inferred from the known behavior of related N-aryl carbamate pesticides. The primary mechanisms initiated by UV radiation are direct photolysis, which can lead to homolytic cleavage of chemical bonds, and photo-Fries rearrangements.
One significant pathway is the homolytic cleavage of the ester (C–O) or amide (C–N) bond upon absorption of UV light. This process generates a radical pair within a solvent cage, which can then react further to form various degradation products. Cleavage of the C-N bond is a proposed mechanism for various alkyl N-arylcarbamates. Another potential reaction is the homolytic scission of the carbon-chlorine (C-Cl) bond on the phenyl ring, a common reaction for chlorinated aromatic compounds, which would produce a dechlorinated radical intermediate.
A second major pathway for N-aryl carbamates is the photo-Fries rearrangement. In this type of reaction, the methoxycarbonyl side chain (-COOCH3) migrates from the nitrogen atom to the aromatic ring. This rearrangement typically results in the formation of ortho- and para-substituted aminobenzoates. For this compound, this would involve the migration of the methoxycarbonyl group to the positions ortho or para relative to the nitrogen atom on the 2-chlorophenyl ring.
The specific pathway that predominates can be influenced by various environmental factors, including the solvent (e.g., water, organic matter), the presence of photosensitizing substances like humic acids, and the concentration of the carbamate itself. For instance, studies on ethyl-N-phenylcarbamate have shown that product distribution can be concentration-dependent, with aniline (B41778) being the main product at low concentrations and aminobenzoates dominating at higher concentrations.
Characterization of Environmental Metabolites and Transformation Products
The degradation of this compound in the environment leads to the formation of various metabolites and transformation products through both abiotic processes like photolysis and hydrolysis, and biotic processes mediated by microorganisms.
The transformation of this compound results in several distinct chemical entities depending on the degradation pathway.
Hydrolysis Products: The primary degradation pathway for many carbamate pesticides in aqueous environments is hydrolysis, particularly under neutral to alkaline conditions. This process involves the cleavage of the carbamate's ester bond. For this compound, this would yield 2-chloroaniline and methyl carbamic acid. Methyl carbamic acid is unstable and rapidly decomposes into methanol (B129727) and carbon dioxide.
Photodegradation Products: As described in section 7.2.2, photolysis can generate a different set of products.
Photo-Fries Rearrangement Products: This pathway would likely produce isomers of methyl aminochlorobenzoate, such as methyl 2-amino-3-chlorobenzoate and methyl 4-amino-3-chlorobenzoate.
Bond Cleavage Products: Homolytic cleavage of the amide bond would primarily yield 2-chloroaniline.
The following table details the potential degradation products and their originating pathways.
| Degradation Product | Chemical Formula | Originating Pathway |
| 2-Chloroaniline | C₆H₆ClN | Hydrolysis, Photolysis (Bond Cleavage) |
| Methanol | CH₄O | Hydrolysis |
| Carbon Dioxide | CO₂ | Hydrolysis |
| Methyl 2-amino-3-chlorobenzoate | C₈H₈ClNO₂ | Photolysis (Photo-Fries Rearrangement) |
| Methyl 4-amino-3-chlorobenzoate | C₈H₈ClNO₂ | Photolysis (Photo-Fries Rearrangement) |
The persistence and mobility of a pesticide determine its potential to remain in an area and its likelihood of moving into water resources. Persistence is often measured by the half-life (t½), while mobility is typically indicated by the soil organic carbon-water partition coefficient (Koc).
Persistence: The persistence of this compound in the environment is influenced by its susceptibility to chemical hydrolysis, photolysis, and microbial degradation. Carbamate herbicides are generally considered to be non-persistent, with reported soil half-lives for some phenyl carbamates ranging from one to four weeks under moist summer conditions. The primary mechanism for their dissipation in soil is typically microbial degradation. The rate of degradation is affected by several environmental factors:
Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation.
Moisture: Adequate soil moisture is necessary for microbial activity, thus promoting faster breakdown.
Soil pH: Hydrolysis of carbamates is significantly faster under alkaline conditions.
Organic Matter: Soil organic matter can influence persistence by affecting microbial populations and the sorption of the chemical.
Mobility: The mobility of this compound in soil and its potential to leach into groundwater are governed by its water solubility and its tendency to adsorb to soil particles. The soil adsorption coefficient (Koc) is a key indicator of mobility; a higher Koc value signifies stronger adsorption to soil organic matter and therefore lower mobility. Conversely, a low Koc value suggests the chemical is more likely to remain in the soil water and be mobile.
The table below summarizes the key environmental fate characteristics.
| Parameter | Description | Influencing Factors | Likely Characteristic for this compound |
| Persistence (Half-life) | Time required for 50% of the compound to degrade. | Temperature, moisture, pH, microbial activity. | Low to moderate persistence (e.g., weeks). |
| Mobility (Koc) | Tendency of the compound to adsorb to soil organic carbon. | Soil organic matter content, water solubility. | Low to medium mobility. |
Bioaccumulation Potential in Non-Biological Systems
The concept of accumulation in non-biological systems refers to the partitioning and concentration of a chemical within non-living environmental compartments, primarily soil organic matter and sediments. This potential is directly related to the compound's soil adsorption coefficient (Koc).
A chemical with a high Koc value will adsorb strongly to organic material in soil and sediment. This strong binding reduces the concentration of the chemical in the aqueous phase, thereby limiting its mobility and bioavailability. However, this same process leads to the accumulation of the compound in the solid matrix of the soil or sediment. Over time, persistent compounds with high Koc values can build up in these non-biological reservoirs. For pesticides, a higher Koc is often desirable to prevent leaching into groundwater, but very high values (e.g., log Koc > 4.5) can raise concerns about persistence and effects on soil-dwelling organisms.
For this compound, its potential to accumulate in soil organic matter depends on its specific Koc value. Based on the general characteristics of similar N-phenyl carbamates, which often exhibit strong sorption, it is plausible that this compound has a moderate to high affinity for soil organic matter, indicating a potential for accumulation in this non-biological compartment.
Structure Activity Relationship Sar Studies in Chemical Research
Correlating Structural Modifications with Chemical Reactivity
The reactivity of aryl carbamates is significantly influenced by the electronic properties of substituents on the aromatic ring. The hydrolysis of these compounds, a key reaction, can proceed through different mechanisms, and its rate is highly dependent on the nature and position of these substituents.
The base-catalyzed hydrolysis of phenyl N-phenyl carbamates, for instance, occurs through the elimination of the phenoxy group in the rate-determining step. chegg.com The rate of this reaction can be correlated with the electronic effects of substituents on the phenyl ring. Electron-withdrawing groups generally increase the rate of hydrolysis by stabilizing the leaving phenoxide ion. acs.org
Linear free-energy relationships, such as the Hammett equation, are powerful tools for quantifying these effects. libretexts.org The equation, log(k/k₀) = ρσ, relates the logarithm of the relative reaction rate constant (k/k₀) to the substituent constant (σ), which quantifies the electronic effect of a substituent, and the reaction constant (ρ), which indicates the sensitivity of the reaction to these effects. libretexts.orgacs.org For the hydrolysis of aryl carbamates, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. researchgate.netnih.gov Studies on the hydrolysis of N-aryl pyridylcarbamates have shown a good correlation with Hammett σ⁻ values, yielding a ρ value of 2.45, confirming that the reaction is favored by substituents that can stabilize a negative charge. researchgate.net
Table 1: Rate Constants for Base Catalyzed Hydrolysis of Substituted Phenyl N-Phenyl Carbamates at 25°C
| Substituent (X) in X-C₆H₄-NH-CO-O-C₆H₅ | Second-Order Rate Constant (k_B) [M⁻¹s⁻¹] |
|---|---|
| 4-CH₃ | 0.045 |
| H | 0.13 |
| 4-Cl | 0.45 |
| 3-NO₂ | 2.6 |
This table is generated based on representative data to illustrate the trend. Actual values can be found in specialized chemical literature. chegg.com
Impact of Substituents on Carbamate (B1207046) Bond Stability and Cleavage
The stability of the carbamate bond is a critical chemical property, and it is governed by both electronic and steric effects of the substituents. The carbamate group itself is a hybrid of an amide and an ester, and its stability arises from resonance between these two functionalities. nih.gov
Electronic Effects: The 2-chloro substituent in methyl N-(2-chlorophenyl)carbamate is electron-withdrawing due to its inductive effect. This electronic pull increases the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack, for instance, during hydrolysis. nih.gov This generally leads to decreased stability of the carbamate bond compared to unsubstituted or electron-donating substituted analogues. The mechanism of cleavage for N-substituted phenylcarbamates can vary. For primary and secondary amines, an E1cB-type mechanism involving an isocyanate intermediate is common under basic conditions. acs.org For tertiary amines, a direct nucleophilic acyl substitution (BAc2) mechanism is more likely. acs.org The electron-withdrawing nature of the chloro group facilitates both pathways by increasing the acidity of the N-H proton (favoring E1cB) and enhancing the carbonyl's reactivity (favoring BAc2).
Computational and Chemoinformatic Approaches to SAR (excluding biological efficacy)
In recent years, computational and chemoinformatic methods have become indispensable tools for studying the SAR of chemical compounds, including their purely chemical properties. nih.govfrontiersin.org These approaches allow for the prediction of chemical reactivity and stability, guiding synthetic efforts and reducing the need for extensive experimental work.
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.gov For carbamates, QSPR can be used to predict properties like hydrolysis rates, boiling points, or solubility. The process involves calculating a set of molecular descriptors (numerical representations of molecular structure) and using statistical methods to build a predictive model. scbdd.com For instance, a QSPR model for the hydrolysis of carbamates might use descriptors related to electronic effects (e.g., calculated partial charges on atoms in the carbamate group) and steric effects (e.g., molecular volume or surface area).
Table 2: Examples of Molecular Descriptors Used in QSPR Studies
| Descriptor Type | Example | Property Correlated With |
|---|---|---|
| Electronic | Hammett constant (σ), Mulliken charges, Dipole moment | Reactivity, Hydrolysis Rate |
| Steric | Molar refractivity, van der Waals volume | Reaction rates, Bond stability |
| Topological | Connectivity indices, Wiener index | Boiling point, Solubility |
| Quantum-Chemical | HOMO/LUMO energies, Electrostatic potential | Reactivity, Stability |
This table provides a generalized overview of descriptor types and their applications.
Computational Chemistry: Quantum mechanics (QM) calculations can provide detailed insights into reaction mechanisms and the stability of intermediates and transition states. mdpi.com For carbamate hydrolysis, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model the reaction pathway, elucidating the roles of specific atoms and the energetics of bond breaking and formation. mdpi.com These calculations can help differentiate between possible reaction mechanisms (e.g., E1cB vs. BAc2) and explain the observed effects of substituents on reaction rates. acs.orgmdpi.com
Chemoinformatics databases and software enable the large-scale analysis of chemical structures and their associated properties, helping to identify trends and build robust predictive models without a direct focus on biological outcomes. nih.govnih.gov
Research Applications and Broader Scientific Context of Methyl N 2 Chlorophenyl Carbamate
Role as Chemical Intermediates in Fine Chemical Synthesis
Methyl N-(2-chlorophenyl)carbamate is a valuable intermediate in the synthesis of more complex molecules. Carbamates, in general, are widely used in the chemical and paint industries as starting materials and intermediates. nih.gov They also serve as protecting groups for amines in organic synthesis, highlighting their importance in multi-step reaction sequences. nih.govgoogle.com The reactivity of the carbamate (B1207046) group, combined with the influence of the 2-chlorophenyl substituent, allows for a range of chemical transformations. wikipedia.org
The synthesis of various carbamate derivatives demonstrates the versatility of these compounds as intermediates. iucr.orgorganic-chemistry.org For instance, the reaction of 2-bromo-4-chloroaniline (B1265534) with methyl chloroformate yields methyl N-(2-bromo-4-chlorophenyl)carbamate, showcasing a typical synthetic route involving a carbamate intermediate. researchgate.net Furthermore, carbamates can be synthesized through methods like the tin-catalyzed transcarbamoylation of alcohols using phenyl carbamate, a process that can be adapted for various substituted carbamates. organic-chemistry.org
Applications in Agricultural Chemistry (Mechanistic and Chemical Aspects)
In the realm of agricultural chemistry, this compound and structurally related compounds have been investigated for their roles as herbicides and insecticides. ontosight.aicambridge.org Carbamate pesticides are a significant class of agrochemicals known for their effectiveness in controlling a wide array of pests. nih.govarsdcollege.ac.in
The herbicidal activity of certain carbamates is attributed to their ability to inhibit essential biochemical pathways in susceptible plants. cambridge.org For example, some carbamate herbicides have been shown to interfere with amino acid utilization and the formation of polymers like proteins and lignin (B12514952) in developing seedlings. cambridge.org
As insecticides, carbamates function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. ontosight.ainih.govarsdcollege.ac.in This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect. ontosight.aiarsdcollege.ac.in The general mechanism of action for carbamate insecticides is similar to that of organophosphates, though carbamates are often more readily degradable. arsdcollege.ac.in
Chemical Basis for Interactions with Target Biological Systems (e.g., Enzyme Binding)
The biological activity of this compound and related carbamates is intrinsically linked to their molecular structure and ability to interact with specific biological targets, most notably enzymes. ontosight.ainih.govarsdcollege.ac.in
The primary mechanism of insecticidal action for carbamates is the inhibition of acetylcholinesterase (AChE). ontosight.ainih.govarsdcollege.ac.innih.gov This inhibition occurs through the carbamoylation of a serine residue at the active site of the enzyme. nih.gov The carbamate molecule binds to the enzyme, and the carbamoyl (B1232498) group is transferred to the serine hydroxyl group, rendering the enzyme inactive. nih.govnih.gov Unlike the "irreversible" phosphorylation by organophosphates, the carbamoylation of AChE is typically reversible, as the carbamoyl-enzyme complex can undergo hydrolysis to regenerate the active enzyme. nih.gov
The specific substituents on the carbamate structure, such as the 2-chlorophenyl group, influence the compound's affinity for the enzyme's active site and the rate of carbamoylation and decarbamoylation. nih.gov The lipophilicity conferred by the chlorophenyl ring can facilitate the penetration of the compound through the insect cuticle and its transport to the target site. ontosight.ai
Beyond AChE, research has explored the interaction of carbamates with other biological receptors. For instance, some carbamate insecticides have been found to compete for binding to mammalian melatonin (B1676174) receptors, suggesting potential off-target effects. nih.gov The binding mechanism in such cases can be orthosteric, where the carbamate directly competes with the natural ligand at the primary binding site. nih.gov
Contribution to Fundamental Organic Chemistry Principles
The study of this compound and other carbamates contributes to the understanding of fundamental principles in organic chemistry. The synthesis and reactions of carbamates provide practical examples of important chemical transformations and reaction mechanisms. nih.govorganic-chemistry.orgacs.org
Carbamates are formally esters of the unstable carbamic acid. wikipedia.org Their synthesis often involves the reaction of isocyanates with alcohols, or the reaction of chloroformates with amines. google.com The study of these synthetic routes provides insight into nucleophilic acyl substitution and addition reactions.
Furthermore, the photochemical behavior of N-aryl carbamates, including those with chloro-substituents, has been a subject of study. researchgate.net Irradiation can lead to various reactions, such as the photo-Fries rearrangement and the formation of radical cations that can be trapped by nucleophilic solvents. researchgate.net These studies contribute to the broader understanding of photochemistry and the environmental fate of such compounds. researchgate.net
Potential in Advanced Materials and Polymer Science Research
While the primary applications of this compound have been in agrochemicals and as a chemical intermediate, the carbamate functional group itself is a cornerstone of polymer science. Carbamates are the defining linkage in polyurethanes, a highly versatile class of polymers with a vast range of applications. wikipedia.org
Although there is no specific information found regarding the direct use of this compound in advanced materials or polymer science, the fundamental chemistry of carbamates is central to these fields. Research into the synthesis and properties of various carbamates can inform the development of new polymers with tailored characteristics. For example, the incorporation of different functional groups into the carbamate structure can influence the properties of the resulting polyurethane, such as its thermal stability, mechanical strength, and chemical resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
